molecular formula C6H4F2S B1350833 2,5-Difluorobenzenethiol CAS No. 77380-28-0

2,5-Difluorobenzenethiol

Cat. No.: B1350833
CAS No.: 77380-28-0
M. Wt: 146.16 g/mol
InChI Key: PQRVQUXEBQKVEQ-UHFFFAOYSA-N
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Description

2,5-Difluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4F2S . It is characterized by the presence of two fluorine atoms and a thiol group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzenethiol can be synthesized through several methods. One common method involves the reaction of 2,5-difluoronitrobenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the Balz-Schiemann reaction , where 2,5-difluoroaniline is diazotized and then treated with sulfur to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous-flow methodologies are often employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Difluorobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological systems due to its unique chemical properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, perfumes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins , affecting their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

  • 2,4-Difluorobenzenethiol
  • 3,5-Difluorobenzenethiol
  • 4-Fluorothiophenol
  • 4-Chlorothiophenol
  • 4-Methylbenzenethiol

Comparison: 2,5-Difluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-difluorobenzenethiol, the 2,5-isomer has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2,5-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRVQUXEBQKVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397105
Record name 2,5-difluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77380-28-0
Record name 2,5-difluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorobenzene-1-thiol
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